Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-26-20(24)16-14-6-4-5-7-15(14)27-18(16)21-17(22)12-8-10-13(11-9-12)19(23)25-2/h8-11H,3-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLYOKOHUFIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors to form the benzo[b]thiophene core with carboxylate and amide functionalities. The structural formula is represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma).
- IC₅₀ Values : The compound showed IC₅₀ values ranging from 1.1 to 4.7 µM, indicating potent activity against these cancer types .
The mechanism of action appears to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have confirmed that these compounds bind to the colchicine site on tubulin, disrupting its normal function .
Selectivity for Cancer Cells
In vitro studies indicate that this compound selectively induces apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). The IC₅₀ values for PBMCs were found to be over 20 µM, suggesting a favorable therapeutic index .
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Comparative Analysis with Other Compounds :
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 | 2.8 | Inhibits tubulin polymerization |
| This compound | CEM | 2.3 | Induces apoptosis |
| This compound | HeLa | 1.1 | Cell cycle arrest in G2/M phase |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant anticancer properties. For instance, compounds that share structural similarities with ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been shown to inhibit cancer cell proliferation effectively.
- Mechanism of Action : These compounds often act by disrupting tubulin polymerization, similar to established chemotherapeutics like colchicine and combretastatin A-4. They bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
In vitro studies have reported varying IC50 values for related compounds against different cancer cell lines:
- HeLa Cells : IC50 values around 0.75 μM indicate potent activity against cervical cancer cells.
- L1210 Cells : Similar compounds showed IC50 values ranging from 25 to 440 nM across different derivatives .
These findings suggest that this compound could be developed further as a potential anticancer agent.
Antitubulin Agents
Given their mechanism of action involving tubulin inhibition, these compounds are being explored as antitubulin agents for treating various cancers. The structural modifications present in this compound enhance its potency and selectivity against cancer cells .
Antimicrobial Properties
There is emerging evidence suggesting that similar compounds may also exhibit antimicrobial activity. The presence of specific functional groups may contribute to their ability to disrupt bacterial cell walls or interfere with bacterial metabolism .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
